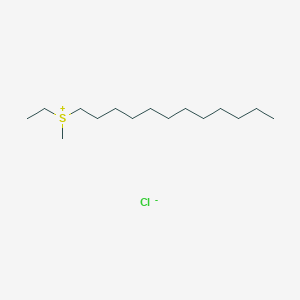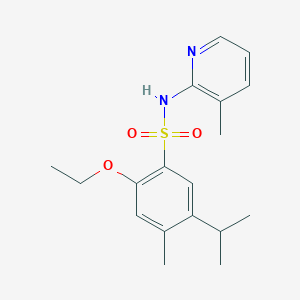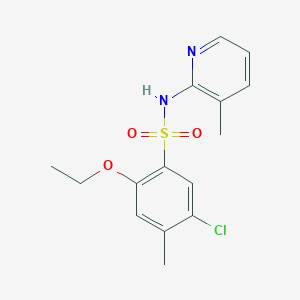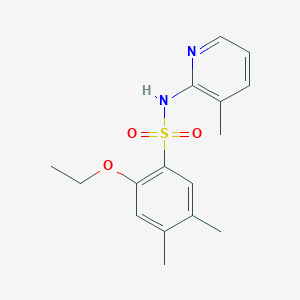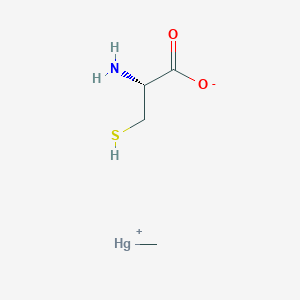
Methylmercury cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylmercury cysteine is a complex compound formed by the binding of methylmercury and cysteine. This compound has gained significant attention due to its toxic effects on human health and the environment. Methylmercury cysteine is formed as a result of the methylation of inorganic mercury by microorganisms in the environment. It is then biomagnified through the food chain and can accumulate in fish and seafood, which are the primary sources of human exposure.
Wirkmechanismus
Methylmercury cysteine enters the body through the diet and is absorbed by the gastrointestinal tract. It is then transported to various organs, including the brain, liver, and kidneys. Methylmercury cysteine binds to proteins and enzymes in the body, disrupting their function and causing cellular damage. It also induces oxidative stress, leading to the production of reactive oxygen species that damage cells and tissues.
Biochemical and Physiological Effects:
Methylmercury cysteine has a wide range of biochemical and physiological effects on the body. It can cause neurological damage, leading to cognitive and motor impairments. It can also damage the liver and kidneys, leading to organ failure. Methylmercury cysteine can also affect the immune system, leading to increased susceptibility to infections and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methylmercury cysteine is a valuable tool for studying mercury toxicity in the laboratory. It allows researchers to study the toxic effects of mercury on cells and tissues and to test potential treatments and preventive measures. However, there are limitations to using methylmercury cysteine in lab experiments, as it does not replicate the complex interactions between mercury and other compounds in the environment.
Zukünftige Richtungen
There are several future directions for research on methylmercury cysteine. One area of focus is the development of new treatments and preventive measures for mercury toxicity. Another area of research is the study of the interactions between mercury and other compounds in the environment, including the effects of climate change on mercury cycling and exposure. Finally, there is a need for continued monitoring of mercury levels in the environment and in the food chain to ensure the safety of human health and the environment.
Synthesemethoden
Methylmercury cysteine can be synthesized in the laboratory by reacting methylmercury chloride with cysteine. The reaction is carried out in a solvent under controlled conditions, and the product is purified by chromatography. The synthesis of methylmercury cysteine is essential for studying its properties and toxic effects.
Wissenschaftliche Forschungsanwendungen
Methylmercury cysteine has been extensively studied in scientific research to understand its mechanism of action and toxic effects. It has been used as a tool to study the transport and distribution of mercury in the body and its effects on various organs. Methylmercury cysteine has also been used to study the role of oxidative stress in mercury toxicity and the protective effects of antioxidants.
Eigenschaften
CAS-Nummer |
12628-19-2 |
|---|---|
Produktname |
Methylmercury cysteine |
Molekularformel |
C30H42Cl6O12Ti3 |
Molekulargewicht |
335.78 g/mol |
IUPAC-Name |
(2R)-2-amino-3-sulfanylpropanoate;methylmercury(1+) |
InChI |
InChI=1S/C3H7NO2S.CH3.Hg/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H3;/q;;+1/p-1/t2-;;/m0../s1 |
InChI-Schlüssel |
OMYFBIZVJYGJJA-JIZZDEOASA-M |
Isomerische SMILES |
C[Hg+].C([C@@H](C(=O)[O-])N)S |
SMILES |
C[Hg+].C(C(C(=O)[O-])N)S |
Kanonische SMILES |
C[Hg+].C(C(C(=O)[O-])N)S |
Synonyme |
methylmercuric cysteine methylmercury cysteine methylmercury cysteine, (L-cysteinato-S)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



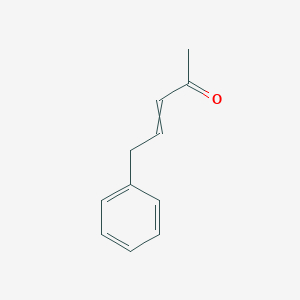
![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)
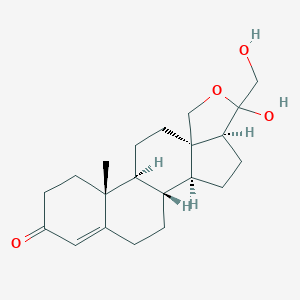
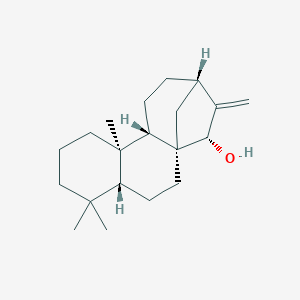
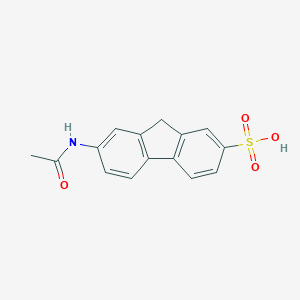
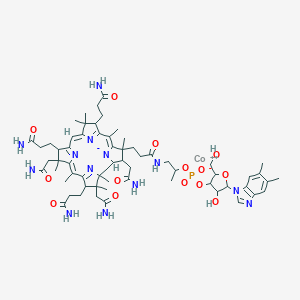
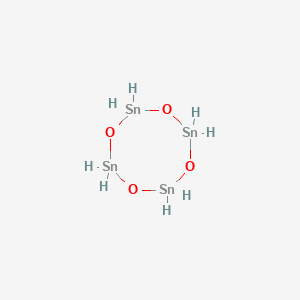
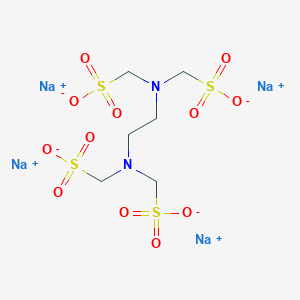
![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
